8-iso-PGE2 belongs to the isoprostane family, a group of prostaglandin (PG)-like compounds generated via non-enzymatic free radical-catalyzed peroxidation of arachidonic acid. [, , , , , , , , , , ] Unlike enzymatically produced prostaglandins, isoprostanes are formed as racemic mixtures due to their non-enzymatic generation. [] 8-iso-PGE2 is one of the major isoprostanes produced in vivo and is significantly more unstable in buffered solutions compared to its prostaglandin counterpart, PGE2. [] This instability leads to the epimerization of 8-iso-PGE2 into PGE2. [] The presence of 8-iso-PGE2, along with other isoprostanes, serves as a reliable marker of oxidative stress in biological systems. [, , , , , , , , , , ] Elevated levels of 8-iso-PGE2 have been detected in various conditions associated with oxidative damage, including cardiovascular diseases, atherosclerosis, and neurodegenerative disorders. [, , , , , , , , , , ]
8-Isoprostaglandin E2 is primarily derived from arachidonic acid through a pathway involving free radical-induced oxidation. It belongs to the broader classification of isoprostanes, which are categorized as prostanoids. Isoprostanes are structurally similar to prostaglandins but differ in their stereochemistry and formation mechanism. Specifically, 8-isoprostaglandin E2 has inverted stereochemistry at the 8-position compared to its parent compound, prostaglandin E2 .
The synthesis of 8-isoprostaglandin E2 can be achieved through several methods, with both natural and synthetic routes available:
The molecular formula for 8-isoprostaglandin E2 is C20H32O5. The structural characteristics include:
The structural formula can be represented as follows:
8-Isoprostaglandin E2 participates in several chemical reactions:
The mechanism of action for 8-isoprostaglandin E2 primarily involves its interaction with specific receptors in cells:
The physical and chemical properties of 8-isoprostaglandin E2 include:
8-Isoprostaglandin E2 has several scientific applications:
8-Iso-prostaglandin E₂ (8-iso-PGE₂) is primarily generated through non-enzymatic free radical-catalyzed peroxidation of arachidonic acid, independent of cyclooxygenase (COX) enzymes. This process occurs in vivo when reactive oxygen species (ROS) attack membrane phospholipids, releasing arachidonic acid, which undergoes autoxidation to form endoperoxide intermediates. These intermediates rearrange to form isoprostanes, including 15-E₂ₜ-IsoP (synonymous with 8-iso-PGE₂). Notably, 15-E₂ₜ-IsoP is inherently unstable and undergoes spontaneous epimerization to form racemic 8-iso-PGE₂ and its enantiomers [1] [6].
Key biochemical features:
Table 1: Biosynthesis of 8-iso-PGE₂ Under Oxidative Stress
Condition | Tissue/Sample | 8-iso-PGE₂ Level | Fold Change | |
---|---|---|---|---|
Baseline (rats) | Liver tissue | 24 ± 16 ng/g | - | |
Carbon tetrachloride | Urine | 37 ± 12 ng/mL | 35× increase | |
Human smokers (plasma) | Plasma | Significantly elevated | PGHS-dependent | [1] [4] |
While 8-iso-PGE₂ is classically viewed as a COX-independent product, evidence supports dual biosynthetic origins:
COX-Independent Pathway:
COX-Dependent Pathway:
Pathway Differentiation:The 8-iso-PGE₂/PGF₂α ratio distinguishes PGHS-derived (inflammatory) from peroxidation-derived (oxidative stress) 8-iso-PGE₂. Smokers exhibit a higher ratio, confirming PGHS as the dominant source [4].
Table 2: Comparative Biosynthetic Pathways for 8-iso-PGE₂
Feature | COX-Independent Pathway | COX-Dependent Pathway | |
---|---|---|---|
Catalyst | Free radicals (ROS) | PGHS/COX-2 enzyme | |
Stereochemistry | Racemic mixture | Enantiomerically pure | |
Primary Inducers | Oxidant stress (e.g., CCl₄) | Inflammation (e.g., carrageenan) | |
Contribution in Smokers | 25–40% | 60–75% | |
Inhibitors | Antioxidants (vitamin E) | COX-2 antagonists (SC-58236) | [1] [4] [5] |
The structural distinction between 8-iso-PGE₂ and canonical PGE₂ underlies their divergent biological activities.
Stereochemical Divergence:
Functional Implications:
Table 3: Structural and Functional Comparison of 8-iso-PGE₂ vs. PGE₂
Property | 8-iso-PGE₂ | PGE₂ | |
---|---|---|---|
Junctional bonds | cis-orientation | trans-orientation | |
C8/C9 configuration | β-OH at C8 | α-OH at C9 | |
Receptor targets | TP, EP₁, cAMP-inhibitory site | EP₁–EP₄ receptors | |
Key binding residues | TP: Phe¹⁸⁴, Asp¹⁹³, Phe¹⁹⁶ | EP₂: Ser²⁸⁰, Arg³¹⁰ | |
Biological action in ASM | K⁺ current suppression | K⁺ current enhancement | [1] [3] [7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1